Lupanine Perchlorate: A Synthetic Derivative of a Natural Quinolizidine Alkaloid
Lupanine Perchlorate: A Synthetic Derivative of a Natural Quinolizidine Alkaloid
An In-depth Technical Guide for Researchers
Executive Summary
This technical guide addresses the origins, isolation, and characteristics of lupanine, the natural alkaloid precursor to the synthetic compound lupanine perchlorate. It is a common misconception that lupanine perchlorate is a naturally occurring substance. In reality, it is a salt synthesized in a laboratory setting by reacting the naturally sourced alkaloid, lupanine, with perchloric acid. Commercially available lupanine perchlorate is consistently labeled as synthetic.[1][2] This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the true natural source of lupanine, its biosynthesis, detailed protocols for its isolation from botanical sources, and its chemical and biological properties.
Part 1: The Natural Source and Biosynthesis of Lupanine
Introduction to Lupanine
Lupanine is a tetracyclic, quinolizidine alkaloid (QA), a class of nitrogen-containing secondary metabolites prevalent in the plant kingdom.[3] These compounds are known for their significant biological activities and serve a defensive function for the plant against herbivores and pathogens.[3][4] Lupanine is one of the most abundant and widely studied QAs.
Primary Botanical Sources
The primary natural sources of lupanine are plants belonging to the genus Lupinus (lupins), which is part of the Fabaceae family.[5][6] Different species of lupin produce characteristic profiles of alkaloids, with lupanine often being a major component.[3][4]
Key lupanine-rich species include:
-
Lupinus albus (White Lupin): Widely used for the isolation of racemic lupanine.[6][7]
-
Lupinus angustifolius (Blue Lupin or Narrow-leafed Lupin): A significant source of d-lupanine and its derivatives.[1][4][6][8]
-
Lupinus mexicanus : Found to contain high concentrations of lupanine.[9]
-
Lupinus montanus : Contains significant levels of both lupanine and sparteine.[9]
Beyond the Lupinus genus, lupanine can also be isolated from other Fabaceae family members, such as Genista tinctoria (Dyer's Broom).[6]
The Lupanine Biosynthesis Pathway
The biosynthesis of all quinolizidine alkaloids, including lupanine, originates from the amino acid L-lysine.[10][11] The pathway is a fascinating example of plant biochemistry, involving enzymatic cyclization and condensation reactions. The synthesis occurs primarily in the chloroplasts of leaves, from where the alkaloids are transported to other parts of the plant, with significant accumulation in the seeds.[12]
The core biosynthetic steps are:
-
Decarboxylation: The pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).[3][12]
-
Oxidative Deamination: Cadaverine is then oxidized by a copper amine oxidase (CAO) to yield 5-aminopentanal.[3][12]
-
Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This molecule serves as the fundamental C5N building block for the alkaloid skeleton.[12][13]
-
Formation of Tetracyclic Skeleton: Three molecules of Δ¹-piperideine are believed to condense to form the tetracyclic structure of lupanine. While the exact intermediates are still under investigation, a diiminium cation has been proposed as a key intermediate that leads to the formation of lupanine and other tetracyclic QAs like sparteine.[3][10][12]
Caption: Lupanine biosynthesis from L-lysine.
Part 2: Understanding Lupanine Perchlorate
The Nature of Perchlorate
Perchlorate (ClO₄⁻) is an anion that can be of both natural and anthropogenic origin.[14]
-
Natural Sources: Perchlorate forms naturally in the atmosphere through photochemical processes and can be deposited by rain and snow.[15][16] It is also found in arid environments and in mineral deposits, such as the nitrate fertilizer deposits in Chile.[15][17][18]
-
Anthropogenic Sources: It is manufactured for industrial use as a powerful oxidizing agent in rocket propellants, munitions, fireworks, and road flares.[14][15]
Crucially, there is no evidence to suggest that plants, including Lupinus species, naturally synthesize or accumulate perchlorate salts of their alkaloids.
Synthesis of Lupanine Perchlorate
Lupanine perchlorate is the salt formed from the acid-base reaction between the basic lupanine alkaloid and perchloric acid (HClO₄). This is a standard laboratory procedure used to create a stable, crystalline, and often more water-soluble form of an alkaloid for research, storage, or pharmacological studies. The process involves dissolving the purified lupanine free base in a suitable solvent and treating it with perchloric acid, leading to the precipitation of lupanine perchlorate salt. Its explicit classification as a synthetic product by chemical suppliers confirms it is not of natural origin.[1][2]
Part 3: Experimental Protocol for Lupanine Isolation
Objective
To provide a robust and reproducible method for the extraction and purification of lupanine from Lupinus albus seeds, yielding the natural alkaloid base required for subsequent research or synthesis of its perchlorate salt.
Workflow Diagram
Caption: Workflow for lupanine extraction and purification.
Step-by-Step Methodology
This protocol is synthesized from established methods for quinolizidine alkaloid extraction.[7][19][20]
Materials:
-
50 g dried Lupinus albus seeds
-
Aqueous solution of 25% Potassium Hydroxide (KOH)
-
Celite®
-
Ethanol (95-100%)
-
Diethyl ether
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Diethyl ether:Dichloromethane (1:1) or similar system
-
Magnetic stirrer, rotary evaporator, filtration apparatus, chromatography column
Procedure:
-
Preparation of Seed Material (Prior to Lab Session):
-
Weigh 50 g of Lupinus albus seeds and grind them into a fine powder using a laboratory mill.
-
In a beaker, add 40 mL of 25% KOH solution to the ground seeds, followed by 20 g of Celite®. Mix thoroughly until a dry-appearing powder is formed. The basification with KOH is critical as it converts the alkaloid salts present in the plant matrix into their free base form, which is soluble in organic solvents.[7]
-
Add 200 mL of ethanol to this mixture. Place on a magnetic stirrer and stir gently overnight (approx. 16 hours).[7]
-
-
Extraction (Lab Session 1):
-
Filter the mixture through filter paper to separate the ethanolic supernatant containing the alkaloids. Wash the solid residue with an additional 100 mL of fresh ethanol to ensure complete recovery.
-
Combine the filtrates and evaporate the ethanol under vacuum using a rotary evaporator to obtain the crude quinolizidine alkaloid (QA) extract.[7]
-
-
Initial Purification:
-
Dissolve the crude extract in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and extract once with 75 mL of water to remove water-soluble impurities.
-
Drain the aqueous layer and collect the organic (diethyl ether) layer. Dry the organic phase by adding anhydrous sodium sulfate, swirling, and allowing it to stand for 15-20 minutes.
-
Filter off the sodium sulfate and evaporate the diethyl ether under vacuum.
-
-
Chromatographic Purification:
-
Re-dissolve the resulting residue in a minimal volume of dichloromethane (e.g., 40-50 mL) and add 15-20 g of silica gel. Evaporate the solvent completely to create a dry powder of the extract adsorbed onto the silica.
-
Prepare a silica gel column using a suitable eluent system (e.g., diethyl ether:dichloromethane 1:1).
-
Carefully add the silica-adsorbed extract to the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing pure lupanine.
-
Combine the pure fractions and evaporate the solvent to yield purified lupanine as a solid or oil.
-
Part 4: Quantitative and Physicochemical Data
Lupanine Content in Lupinus Species
The concentration of lupanine varies significantly between species and even between different genotypes and growing conditions.[4]
| Plant Species | Lupanine Content (mg/g of seed) | Other Major Alkaloids | Reference |
| Lupinus mexicanus | 5.05 ± 0.37 | Sparteine | [9] |
| Lupinus montanus | 1.65 ± 0.09 | Sparteine (main) | [9] |
| Lupinus exaltatus | 1.47 ± 0.27 | - | [9] |
| Lupinus angustifolius | 65-75% of total alkaloids | Angustifoline, 13-hydroxylupanine | [4] |
| Lupinus albus | Major alkaloid component | 13-hydroxylupanine, Angustifoline | [21] |
Physicochemical Properties
| Property | Lupanine | (+)-Lupanine Perchlorate |
| Formal Name | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][6][13]diazocin-4-one | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][6][13]diazocin-11-one, monoperchlorate |
| Origin | Natural (from plants) | Synthetic |
| CAS Number | 550-90-3 (for (+)-Lupanine) | 7400-11-5 |
| Molecular Formula | C₁₅H₂₄N₂O | C₁₅H₂₄N₂O • ClHO₄ |
| Molecular Weight | 248.4 g/mol | 348.8 g/mol |
| Appearance | Crystalline solid or oil | Solid |
| Solubility | Soluble in organic solvents | Slightly soluble in DMSO and Methanol |
(Data compiled from sources:[1][2][22])
Part 5: Biological Activity and Research Applications
Lupanine is not merely a biosynthetic precursor but an active pharmacological agent, making it a compound of interest for drug development.
-
Neurological Activity: Lupanine demonstrates a significant binding affinity for nicotinic acetylcholine receptors (nAChR), acting as a ganglioplegic agent.[22] Its activity at these receptors suggests potential applications in neuroscience and for studying synaptic transmission.[23]
-
Metabolic Effects: Studies have shown that lupanine can enhance insulin secretion and may act as a hyperglycemia agent, indicating its potential as a lead compound for developing treatments for Type 2 diabetes.[24][25]
-
Antimicrobial and Anthelmintic Properties: Extracts containing lupanine have shown activity against both Gram-positive and Gram-negative bacteria and possess anthelmintic properties against parasites like Haemonchus contortus.[25]
-
Antiarrhythmic Effects: Lupanine is a component of some antiarrhythmic drugs, although it is less potent than the related alkaloid sparteine.[4]
References
- Golebiewski, W.M., & Spenser, I.D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748.
- Bunsupa, S., et al. (2012). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.
- Wikipedia. (n.d.). Lupinine.
- Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed Central.
- Pharmacognosy | Plants | herbal. (2012). Lupanine-Biological Source.
- Atienza-Grande, P., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science.
- Bautista, E., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. Royal Society of Chemistry.
- ResearchGate. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds.
- ResearchGate. (n.d.). Determination of enantiomeric purity of lupanine isolated from various lupin species.
- Google Patents. (n.d.). EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine.
- Kuptsov, N.A., & Artyukhova, S.I. (2021). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. PubMed Central.
- Bautista, E.R., et al. (2009). MEXICAN WILD LUPINES AS A SOURCE OF QUINOLIZIDINE ALKALOIDS OF ECONOMIC POTENTIAL. Redalyc.
- ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup).
- Bioaustralis Fine Chemicals. (n.d.). Lupanine.
- Food Standards Australia New Zealand. (2001). LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment. TECHNICAL REPORT SERIES NO. 3.
- CABI Digital Library. (n.d.). The alkaloidal content of blue lupine (Lupinus angustifolius L.) and its toxicity on small laboratory animals.
- Cayman Chemical. (n.d.). (+)-Lupanine (perchlorate) (CAS Number: 7400-11-5).
- Biomol. (n.d.). (+)-Lupanine (perchlorate).
- ResearchGate. (n.d.). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine.
- U.S. Food & Drug Administration (FDA). (2017). Perchlorate Questions and Answers.
- ResearchGate. (n.d.). Lupin containing foods investigated. Values of found alkaloids and...
- MedChemExpress. (n.d.). Lupanine perchlorate.
- California Water Boards. (n.d.). Groundwater Fact Sheet Perchlorate.
- Dasgupta, P.K., et al. (2005). The origin of naturally occurring perchlorate: the role of atmospheric processes. Environmental Science & Technology, 39(6), 1569-75.
- Wikipedia. (n.d.). Perchlorate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Perchlorates | Public Health Statement. CDC.
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